Ibcasertib

Catalog No.
S548309
CAS No.
1256349-48-0
M.F
C27H21N3O3
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibcasertib

CAS Number

1256349-48-0

Product Name

Ibcasertib

IUPAC Name

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31)

InChI Key

BRKWREZNORONDU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Chiauranib; CS2164; CS-2164; CS 2164.

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N

The exact mass of the compound Chiauranib is 435.1583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ibcasertib (CAS 1256349-48-0), also known as chiauranib, is a multi-targeted small-molecule kinase inhibitor utilized primarily as a high-fidelity reference standard in advanced oncological and pharmacological research. Structurally, it is an orally bioavailable quinoline-naphthalene derivative that simultaneously integrates the suppression of mitosis, angiogenesis, and chronic inflammation pathways. For laboratory procurement, its value lies in its well-characterized, low-nanomolar affinity for Aurora B, VEGFR1-3, PDGFR, c-Kit, and CSF-1R, providing a stable, single-agent tool for complex phenotypic screening and assay calibration without the compounding variables inherent to multi-drug cocktails [1].

Attempting to substitute Ibcasertib with standard multi-kinase inhibitors (such as apatinib or sorafenib) or selective Aurora kinase inhibitors (like alisertib or barasertib) fundamentally compromises assay integrity. These conventional alternatives lack the specific tri-modal target profile of Ibcasertib, meaning researchers would need to formulate complex, multi-compound cocktails to replicate its effects. Such cocktails introduce severe confounding variables, including differential compound solubility, mismatched cellular uptake rates, and unpredictable synergistic off-target toxicities. Procuring high-purity Ibcasertib ensures a unified, stoichiometric exposure across target pathways, guaranteeing reproducible, application-critical performance in sensitive tumor microenvironment and angiogenesis models [1].

Simultaneous Tri-Modal Kinase Inhibition Profile

In cell-free enzymatic assays, Ibcasertib demonstrates a highly specific, simultaneous inhibition profile across three distinct functional kinase classes, which is not achievable with single-target comparators. It exhibits IC50 values of 9 nM for Aurora B, 7 nM for VEGFR2, and 7 nM for CSF-1R. In contrast, standard single-target baselines like barasertib (Aurora B selective) or apatinib (VEGFR2 selective) require co-administration to achieve this spectrum, which complicates assay kinetics and solubility parameters. This unified low-nanomolar potency makes Ibcasertib a highly efficient single-agent reference for multi-pathway suppression [1].

Evidence DimensionEnzymatic Kinase Inhibition (IC50)
Target Compound DataAurora B: 9 nM; VEGFR2: 7 nM; CSF-1R: 7 nM
Comparator Or BaselineSingle-target class baselines (e.g., Barasertib, Apatinib) requiring multi-drug formulation
Quantified DifferenceSimultaneous <10 nM inhibition across 3 distinct kinase families in a single molecule
ConditionsCell-free enzymatic kinase profiling assays

Eliminates the need for multi-compound assay formulations, reducing solubility and kinetic confounding factors in high-throughput screening.

High-Fidelity Suppression in Angiogenesis Models

For procurement officers sourcing positive controls for vascularization assays, Ibcasertib provides highly reproducible suppression of endothelial cell proliferation. In standard models, it inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with a GI50 of 20.7 nM. Compared to broader, less selective anti-angiogenic agents that often exhibit off-target cytotoxicity at nanomolar ranges, Ibcasertib maintains a clean suppression profile, directly correlating its VEGFR1/2/3 inhibition to phenotypic outcomes without generalized cellular toxicity .

Evidence DimensionVEGF-induced HUVEC Proliferation (GI50)
Target Compound DataGI50 = 20.7 nM
Comparator Or BaselineBroad-spectrum cytotoxic anti-angiogenic baselines
Quantified DifferenceHighly targeted nanomolar suppression (20.7 nM) without generalized off-target toxicity
ConditionsVEGF-induced HUVEC proliferation assay

Provides a reliable, highly potent positive control for in vitro angiogenesis assays, ensuring reproducible batch-to-batch phenotypic data.

Exceptional Off-Target Selectivity for Assay Reproducibility

A critical procurement metric for kinase inhibitors is their selectivity window, which dictates the reliability of downstream experimental data. Ibcasertib is highly selective for its primary targets, demonstrating IC50 values >100 nM against a broad counter-screening panel of 72 additional kinases, 76 G-protein coupled receptors (GPCRs), two phosphatases, and nine ion channels. Compared to earlier-generation multi-kinase inhibitors that often exhibit promiscuous binding and cross-reactivity, Ibcasertib's clean profile ensures that observed phenotypic effects are strictly tied to its intended targets, minimizing experimental noise and false positives .

Evidence DimensionOff-Target Cross-Reactivity
Target Compound DataIC50 > 100 nM for 72 off-target kinases and 76 GPCRs
Comparator Or BaselinePromiscuous early-generation multi-kinase inhibitors
Quantified DifferenceMaintains a >10-fold selectivity window between primary targets (<10 nM) and off-target panels (>100 nM)
ConditionsBroad-spectrum in vitro kinase and GPCR counter-screening panels

Dramatically reduces false positives and off-target noise in complex cell-based assays, ensuring high data integrity for researchers.

Reference Standard for Multi-Pathway Oncology Screening

Due to its simultaneous inhibition of Aurora B, VEGFR, and CSF-1R, Ibcasertib is a highly effective single-agent reference standard for calibrating assays designed to evaluate tumor microenvironment interactions, replacing the need for complex, multi-drug control cocktails [1].

Positive Control in In Vitro Angiogenesis Models

With a highly reproducible GI50 of 20.7 nM in VEGF-induced HUVEC assays, high-purity Ibcasertib serves as a reliable positive control for evaluating novel anti-angiogenic compounds, ensuring consistent baseline metrics across different experimental batches .

Preclinical Model Development for KRAS Wild-Type Cancers

Recent studies highlight Ibcasertib's ability to selectively suppress KRAS wild-type colorectal cancer cells via ROS modulation. Procuring this compound allows researchers to establish validated in vitro and in vivo models for targeted therapies in specific genetic subpopulations [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

435.15829154 Da

Monoisotopic Mass

435.15829154 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F40IRN5981

Wikipedia

Ibcasertib

Dates

Last modified: 02-18-2024
1: Deng M, Shi Y, Chen K, Zhao H, Wang Y, Xie S, Zhao J, Luo Y, Fang Z, Fan Y, Xu
2: Zhou Y, Shan S, Li ZB, Xin LJ, Pan DS, Yang QJ, Liu YP, Yue XP, Liu XR, Gao

Explore Compound Types